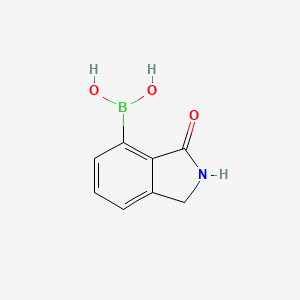

(1-Oxoisoindolin-7-yl)boronic acid

CAS No.: 2377610-19-8

Cat. No.: VC4340861

Molecular Formula: C8H8BNO3

Molecular Weight: 176.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377610-19-8 |

|---|---|

| Molecular Formula | C8H8BNO3 |

| Molecular Weight | 176.97 |

| IUPAC Name | (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid |

| Standard InChI | InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |

| Standard InChI Key | ACRZNEWLRUSEEN-UHFFFAOYSA-N |

| SMILES | B(C1=C2C(=CC=C1)CNC2=O)(O)O |

Introduction

Chemical Structure and Characterization

Molecular Architecture

(1-Oxoisoindolin-7-yl)boronic acid consists of a fused bicyclic isoindolinone core (a six-membered benzene ring fused to a five-membered lactam ring) with a boronic acid (-B(OH)₂) substituent at the 7-position. The IUPAC name (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | B(C1=C2C(=CC=C1)CNC2=O)(O)O |

| InChI | InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |

| InChIKey | ACRZNEWLRUSEEN-UHFFFAOYSA-N |

| X-ray Data | Not publicly available |

The boronic acid group’s sp²-hybridized boron atom enables reversible covalent interactions with biological targets, such as proteasomes or kinases . Computational modeling suggests that the isoindolinone ring’s planar structure facilitates π-π stacking interactions, potentially enhancing binding affinity in therapeutic contexts.

Synthesis and Stability

Synthetic Challenges

Boronic acids are notoriously sensitive to oxidation, hydrolysis, and cross-coupling side reactions. Traditional synthetic routes often introduce the boronic acid group late in the sequence to avoid degradation . For (1-Oxoisoindolin-7-yl)boronic acid, no explicit synthesis protocol is documented, but analogous compounds suggest the use of MIDA (N-methyliminodiacetic acid) boronates as stable intermediates. MIDA protection mitigates boron’s reactivity, enabling multi-step transformations .

Hypothetical Synthesis Pathway

-

Isoindolinone Core Formation: Cyclization of a substituted phthalimide derivative via reductive amination.

-

Boronic Acid Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

-

Deprotection: Acidic or oxidative cleavage of protecting groups (e.g., MIDA) to yield the free boronic acid .

Key challenges include regioselective borylation at the 7-position and maintaining the lactam ring’s integrity under reaction conditions.

Physicochemical Properties

Experimental Data

Available data from safety sheets and vendor specifications reveal:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.97 g/mol | |

| Solubility | Not reported | |

| Storage Conditions | 2–8°C under inert atmosphere |

The absence of solubility data complicates formulation studies. Analogous boronic acids, such as (1H-Indazol-7-yl)boronic acid, exhibit limited aqueous solubility, necessitating co-solvents like DMSO .

Stability Profile

(1-Oxoisoindolin-7-yl)boronic acid is likely susceptible to:

-

Hydrolysis: Conversion to borinic acid (B(OH)R₂) in aqueous media.

-

Oxidation: Degradation under aerobic conditions.

Stabilization strategies include lyophilization and storage under argon .

Applications in Medicinal Chemistry

Targeted Protein Degradation

Boronic acids are pivotal in proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . While no studies explicitly link (1-Oxoisoindolin-7-yl)boronic acid to PROTACs, its structure aligns with motifs used in kinase degraders. For example, the BTK degraser DD-04-015 employs a boronic acid to enhance target engagement .

Enzyme Inhibition

The compound’s boronic acid group may act as a transition-state analog for serine hydrolases or proteasomes. Bortezomib, a boronic acid-based proteasome inhibitor, validates this mechanism.

| Precautionary Measure | Details |

|---|---|

| Personal Protection | Gloves, lab coat, eye protection |

| First Aid | Flush eyes/skin with water |

No mutagenic or carcinogenic data are available.

Comparative Analysis with Analogues

Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| (1H-Indazol-7-yl)boronic acid | C₇H₇BN₂O₂ | Replaces isoindolinone with indazole |

| (2-Oxochromen-7-YL)boronic acid | C₉H₇BO₄ | Chromenone core instead of isoindolinone |

The isoindolinone moiety in (1-Oxoisoindolin-7-yl)boronic acid may confer superior metabolic stability compared to indazole derivatives .

Future Research Directions

-

Synthetic Optimization: Develop regioselective borylation methods.

-

Solubility Studies: Characterize solubility in polar aprotic solvents.

-

Biological Screening: Evaluate kinase inhibition and PROTAC activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume